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Stearyl monoglyceridyl citrate

Food emulsification Shortening formulation Emulsifier synergy

Stearyl monoglyceridyl citrate (CAS 1337-34-4; also known as CITREM, E 472c) is a non-ionic, lipophilic food emulsifier produced by the controlled esterification of citric acid with monoglycerides of fatty acids and stearyl alcohol. It belongs to the class of citric acid esters of mono- and diglycerides and is characterized by a hydrophilic-lipophilic balance (HLB) value of 4–6, a semisolid waxy consistency at ambient temperature, and complete miscibility with vegetable and animal fats and oils in its liquid state.

Molecular Formula C12H16NO3P
Molecular Weight 0
CAS No. 1337-34-4
Cat. No. B1170434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearyl monoglyceridyl citrate
CAS1337-34-4
SynonymsStearyl monoglyceridyl citrate
Molecular FormulaC12H16NO3P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearyl Monoglyceridyl Citrate (CAS 1337-34-4): What It Is and Why It Matters for Emulsifier Procurement


Stearyl monoglyceridyl citrate (CAS 1337-34-4; also known as CITREM, E 472c) is a non-ionic, lipophilic food emulsifier produced by the controlled esterification of citric acid with monoglycerides of fatty acids and stearyl alcohol [1]. It belongs to the class of citric acid esters of mono- and diglycerides and is characterized by a hydrophilic-lipophilic balance (HLB) value of 4–6, a semisolid waxy consistency at ambient temperature, and complete miscibility with vegetable and animal fats and oils in its liquid state [2]. Unlike primary monoglyceride emulsifiers that function solely as surfactants, stearyl monoglyceridyl citrate is distinguished by its dual capability: it acts as both an emulsion stabilizer and an emulsifier enhancer that amplifies the efficacy of co-formulated primary emulsifiers in shortening-based systems [2]. The FDA specifically regulates it under 21 CFR 172.755 with defined identity specifications—acid number 40–52, total citric acid 15–18%, and saponification number 215–255—and restricts its approved food use to emulsion stabilization in or with shortenings containing emulsifiers [1].

Why Generic Substitution of Stearyl Monoglyceridyl Citrate with Standard Monoglycerides or Lecithin Fails in Shortening-Based Formulations


Procurement decisions that treat stearyl monoglyceridyl citrate as interchangeable with generic monoglycerides such as glyceryl monostearate (GMS, HLB ~3.8) or lecithin (HLB ~7–8) overlook three structurally determined functional divergences. First, stearyl monoglyceridyl citrate operates as an emulsifier enhancer—it synergistically amplifies the performance of primary emulsifiers (e.g., mono-diglycerides, DATEM) in shortening systems, permitting a measurable reduction in primary emulsifier loading that GMS cannot replicate because GMS itself is a primary emulsifier [1]. Second, the covalently attached citrate moiety confers metal-chelating and antioxidant-synergist properties that are entirely absent from simple monoglycerides . Third, in head-to-head emulsion studies, CITREM-stabilized emulsions exhibit quantitatively smaller droplet sizes and superior creaming stability compared to lecithin-stabilized systems under identical conditions [2]. These differences are not marginal—they are rooted in the tri-carboxylic acid architecture that defines this molecule's interfacial behavior and make blind substitution a source of formulation failure.

Stearyl Monoglyceridyl Citrate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Emulsifier Enhancement: Stearyl Monoglyceridyl Citrate Permits Reduction of Primary Emulsifier Levels in Shortenings vs. GMS or DATEM Used Alone

Stearyl monoglyceridyl citrate is not a primary emulsifier but an emulsifier enhancer: when co-formulated with accepted primary emulsifiers in shortening systems, it enhances overall performance such that lower levels of primary emulsifiers can be used without sacrificing emulsion stability, shelf-life, smoke point, or plasticity [1]. In contrast, glyceryl monostearate (GMS, HLB ~3.8) and DATEM (E 472e, HLB 8–10) must be used as stand-alone primary emulsifiers at full loading to achieve comparable stabilization [2][3]. The 1964 foundational study by Geminder established that 'effective levels of stearyl monoglyceridyl citrate in shortenings enhance performance and permit use of lower levels of primary emulsifiers,' a functional claim not made for any mono-diglyceride or DATEM product [1]. The hydrated emulsifier patent literature further demonstrates that stearyl monoglyceridyl citrate enables partial or complete replacement of shortening in flour-based baked goods when combined with propylene glycol monostearate and lactated monoglycerides—an application where GMS alone cannot deliver equivalent shortening reduction [4].

Food emulsification Shortening formulation Emulsifier synergy Cost optimization

CITREM vs. Lecithin: Quantitatively Smaller Oil Droplet Size and Superior Storage Stability in Model Infant Formula Emulsions

In a controlled comparative study using model infant formula emulsions (15.5 g/L protein, soybean oil, maltodextrin), CITREM-stabilized emulsions and lecithin-stabilized emulsions (both at 9 g/L emulsifier concentration) were directly compared for droplet size stability under accelerated storage conditions (40°C, 10 days). For unheated emulsions, CITREM showed a mean oil droplet diameter (D4,3) increase to only 2.86 μm, whereas lecithin-stabilized emulsions increased to 5.36 μm—a 1.87-fold larger droplet size indicating substantially greater coalescence [1]. For heated emulsions (95°C, 15 min), CITREM exhibited no increase in D4,3 over the storage period, while lecithin-containing emulsions still showed an increase to 2.71 μm [1]. Additionally, Kibici & Kahveci (2019) reported that among four emulsifier types tested (CITREM, lecithin, sodium caseinate, whey protein isolate), CITREM produced the lowest droplet size overall, and low-molecular-weight emulsifier (CITREM/lecithin)-stabilized emulsions exhibited superior creaming stability compared to protein-stabilized systems [2].

Infant formula Emulsion stability Droplet size Accelerated storage CITREM Lecithin

CITREM vs. Lecithin: Significantly Reduced Intestinal Lipid Absorption in a Rat Model — Implications for Reduced-Calorie and Medical Food Formulations

In a controlled in vivo study on 24 male Wistar rats, Sadouki et al. (2014) compared the effect of replacing 30% of dietary lipid intake with either lecithin (E 322) or citric acid esters of mono- and diglycerides of fatty acids (E 472c, CITREM) on apparent lipid absorption (ALA). The CITREM group showed significantly lower ALA than both the control group and the lecithin group (p < 0.001). Furthermore, the decrease in absorption of long-chain saturated fatty acids was more pronounced in the CITREM group, with the magnitude of reduction increasing with fatty acid carbon chain length [1]. A separate in vitro digestion study by Lamothe et al. (2020) demonstrated that CITREM-stabilized linseed oil emulsions underwent extensive coalescence in the gastric phase, which strongly decreased the extent of lipid digestion and reduced the formation of reactive oxidation markers relative to emulsions stabilized by proteins, modified starch, or gum arabic [2].

Lipid absorption Intestinal digestion Medical food Reduced-calorie CITREM Lecithin

HLB Profile Differentiation: Stearyl Monoglyceridyl Citrate (HLB 4–6) Occupies a Functional Niche Between Highly Lipophilic GMS and Hydrophilic DATEM

The HLB value of stearyl monoglyceridyl citrate is consistently reported as 4–6 across multiple authoritative Chinese pharmacopoeia and vendor technical sources . This places it in a distinct intermediate position relative to its closest structural and functional analogs: glyceryl monostearate (GMS) has an HLB of 3.6–4.2 (typically 3.8), making it more strongly lipophilic and exclusively suited for water-in-oil (W/O) emulsions [1]; propylene glycol monostearate (PGMS) has an HLB of approximately 3.4–3.5 [2]; while DATEM (E 472e, diacetyl tartaric acid ester of monoglycerides) has an HLB of 8–10, making it hydrophilic and suited for oil-in-water (O/W) emulsions [3]. Stearyl monoglyceridyl citrate's HLB of 4–6 provides sufficient lipophilicity for W/O emulsion stabilization in shortenings and margarines, yet the citrate moiety confers enough hydrophilicity to enable metal chelation and aqueous-phase antioxidant synergism—functions that GMS and PGMS cannot perform due to their lower HLB and absence of free carboxyl groups [4].

HLB value Emulsifier selection W/O emulsion Hydrophilic-lipophilic balance Formulation design

Regulatory Identity Confirmed by FDA Specification: Acid Number, Citric Acid Content, and Exclusive Use Designation as an Emulsion Stabilizer in Shortenings

Under 21 CFR § 172.755, the FDA establishes a compound-specific identity for stearyl monoglyceridyl citrate that is not interchangeable with other citric acid esters of mono-diglycerides (CITREM, E 472c) or generic monoglyceride citrate. The specification mandates: acid number 40–52, total citric acid 15–18%, and saponification number 215–255 [1]. Furthermore, the approved food use is singular and narrow: 'The additive is used or intended for use as an emulsion stabilizer in or with shortenings containing emulsifiers' [1]. By comparison, monoglyceride citrate (CAS 36291-32-4, regulated under 21 CFR § 172.832) is approved for an entirely different function—as a synergist and solubilizer for antioxidants in oils and fats, with a usage limit of 200 ppm of the combined weight of oil/fat and additive . Glyceryl monostearate (GMS, E 471) has no such restrictive use designation and is approved broadly as a general-purpose emulsifier [2]. The JECFA evaluation of CITREM (INS 472c) further specifies an ADI 'not limited' and confirms safety for use in infant formula at concentrations up to 9 g/L [3].

FDA regulation Identity specification Shortening stabilizer Quality control Procurement compliance

Antioxidant Synergism via Metal Chelation: A Citrate-Moiety-Driven Function Absent in Simple Monoglycerides (GMS) and Lecithin

The citrate moiety in stearyl monoglyceridyl citrate enables it to function as a metal-chelating agent and antioxidant synergist—a functional dimension completely absent from simple monoglycerides such as GMS and only partially present in lecithin [1]. The FDA's Substances Added to Food database lists monoglyceride citrate with the technical effects 'ANTIOXIDANT, EMULSIFIER OR EMULSIFIER SALT, SEQUESTRANT, SYNERGIST' [1]. The JECFA likewise classifies CITREM under the functional classes 'ANTIOXIDANT_SYNERGIST, EMULSIFIER, FLOUR_TREATMENT_AGENT, STABILIZER, SYNERGIST' [2]. Mechanistically, the free carboxyl groups of the citrate moiety chelate pro-oxidative transition metal ions (Fe²⁺, Cu²⁺), thereby reducing metal-catalyzed lipid oxidation in fat-containing food systems [3]. Haahr & Jacobsen (2008) demonstrated that in n-3-enriched O/W emulsions, the oxidative stability ranking was: caseinate > CITREM > lecithin > Tween, with CITREM providing intermediate oxidative protection attributed to its metal-chelating ability, while lecithin emulsions exhibited higher peroxide values and volatile oxidation products under identical conditions [4]. In contrast, GMS lacks any chelating functional groups and cannot perform this dual emulsifier-antioxidant role [5].

Antioxidant synergist Metal chelation Sequesterant Lipid oxidation Shelf-life extension

Stearyl Monoglyceridyl Citrate: Evidence-Backed Application Scenarios Where Comparator Substitution Is Contraindicated


Shortening and Margarine Formulations Requiring Reduced Primary Emulsifier Loading Without Loss of Performance

In industrial shortenings and margarines, stearyl monoglyceridyl citrate enables cost-optimized emulsifier systems by functioning as an enhancer that amplifies the performance of co-formulated primary emulsifiers such as mono-diglycerides or DATEM. The 1964 JAOCS study demonstrated that effective levels of stearyl monoglyceridyl citrate permit the use of lower levels of primary emulsifiers while maintaining shelf-life stability, smoke point, plasticity, and compatibility [1]. The hydrated emulsifier patent (Wittman, Batter-Lite Foods) further validates this synergy by showing that stearyl monoglyceridyl citrate, in combination with propylene glycol monostearate and lactated monoglycerides, can partially or completely replace shortening in flour-based baked goods—an application where GMS or DATEM used alone cannot achieve equivalent shortening displacement [2]. For procurement decisions, this translates to a dual cost benefit: reduced primary emulsifier expenditure and potential reduction in shortening/fat costs in baked goods.

Infant Formula and Medical Nutrition Products Requiring Superior Physical Emulsion Stability Under Thermal Processing and Storage

In infant formulae and medical nutrition emulsions that undergo thermal sterilization (e.g., UHT or retort processing) followed by extended ambient storage, CITREM demonstrates quantifiably superior droplet stability compared to lecithin. Drapala et al. (2016) showed that heated CITREM-stabilized emulsions maintained unchanged D4,3 after 10 days at 40°C, while lecithin-stabilized emulsions increased to 2.71 μm under identical conditions [3]. For unheated emulsions, the advantage was even more pronounced: CITREM D4,3 = 2.86 μm vs. lecithin D4,3 = 5.36 μm. JECFA has confirmed the safety of CITREM in infant formula at concentrations up to 9 g/L, and EFSA's 2025 re-evaluation found no safety concern for use in food for infants below 16 weeks of age [4][5]. This combination of demonstrated physical stability superiority and confirmed regulatory safety makes CITREM the evidence-preferred choice over lecithin for thermally processed infant nutritional emulsions.

Omega-3 Enriched and Oxidation-Sensitive Oil-in-Water Emulsions Where Metal-Chelating Protection Is Required

For n-3 PUFA-enriched emulsions (e.g., functional beverages, nutritional oils, salad dressings), the dual emulsifier-antioxidant synergist function of CITREM provides formulation advantages over simple monoglycerides that lack metal-chelating capability. Haahr & Jacobsen (2008) demonstrated that in iron-containing n-3 O/W emulsions, CITREM-stabilized systems exhibited lower peroxide values and volatile oxidation products compared to lecithin and Tween-stabilized emulsions, attributable to the citrate moiety's ability to chelate pro-oxidative transition metals [6]. The FDA and JECFA both recognize monoglyceride citrate/CITREM with the functional classifications ANTIOXIDANT_SYNERGIST and SEQUESTRANT—classifications not assigned to GMS (E 471) [7][8]. For clean-label product developers, this intrinsic antioxidant protection can reduce or eliminate the need for synthetic antioxidants (e.g., BHA, BHT, TBHQ) in the formulation.

Reduced-Calorie and Controlled Lipid-Digestibility Food Products Leveraging CITREM's Lipid Absorption Modulation

In reduced-calorie foods, meal replacements, and medical foods where controlled lipid bioavailability is a product design objective, CITREM offers a mechanism-based advantage over lecithin. Sadouki et al. (2014) demonstrated in a rat model that replacing 30% of dietary lipid with CITREM (E 472c) resulted in significantly lower apparent lipid absorption compared to both the control and lecithin groups (p < 0.001), with the effect being most pronounced for long-chain saturated fatty acids [9]. Lamothe et al. (2020) corroborated this finding in vitro, showing that CITREM-stabilized linseed oil emulsions underwent extensive gastric-phase coalescence that strongly decreased the extent of lipid digestion and reduced formation of reactive oxidation species relative to protein- and polysaccharide-stabilized emulsions [10]. For formulators targeting reduced caloric density from fat or controlled lipid delivery, this differentiation from lecithin is quantitatively meaningful and mechanistically understood.

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